3',4'-Dimethoxyacetophenone-D3 (methyl-D3)
Overview
Description
3',4'-Dimethoxyacetophenone-D3 (methyl-D3) is a synthetic organic compound characterized by the presence of two methoxy groups (-OCH₃) attached to the benzene ring at the 3' and 4' positions, and a ketone group (-COCH₃) at the 1' position. This compound is often used as a reference material in scientific research due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Dimethoxyacetophenone-D3 typically involves the methylation of acetophenone using methanol in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methylation reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3',4'-Dimethoxyacetophenone-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound to produce corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a strong base.
Major Products Formed:
Oxidation: 3',4'-Dimethoxybenzoic acid
Reduction: 3',4'-Dimethoxyphenylmethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3',4'-Dimethoxyacetophenone-D3 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in tracing and studying biochemical pathways. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to track the incorporation of labeled compounds into biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the synthesis of complex organic molecules and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which 3',4'-Dimethoxyacetophenone-D3 exerts its effects depends on the specific application. In metabolic studies, the compound is metabolized by enzymes in the body, and its labeled isotopes allow researchers to track its transformation and distribution. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
4'-Hydroxyacetophenone
3'-Methoxyacetophenone
2',4'-Dimethoxyacetophenone
Properties
IUPAC Name |
2,2,2-trideuterio-1-(3,4-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZLUWLMQNGTIW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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